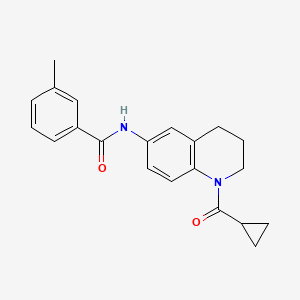

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-9-10-19-16(13-18)6-3-11-23(19)21(25)15-7-8-15/h2,4-5,9-10,12-13,15H,3,6-8,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJCBKKPCCSVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline structure is synthesized via a Friedländer annulation reaction. A substituted aniline derivative undergoes condensation with a ketone or aldehyde under acidic conditions. For example, reacting 4-methoxyaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) yields the tetrahydroquinoline backbone.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120–140°C |

| Catalyst | Polyphosphoric acid |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Functionalization at Position 6

The 6-amino group is introduced via nitration followed by reduction. Nitration of the tetrahydroquinoline core using nitric acid/sulfuric acid generates a nitro intermediate, which is reduced to the amine using hydrogen gas and palladium on carbon.

Introduction of the Cyclopropanecarbonyl Group

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to produce cyclopropanecarbonyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), then reflux |

| Solvent | Dichloromethane |

| Reaction Time | 3 hours |

| Yield | 89% |

Acylation of the Tetrahydroquinoline Amine

The 6-amino group of the tetrahydroquinoline reacts with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:Cl) | 1:1.2 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 12 hours |

| Yield | 85% |

Amide Coupling with 3-Methylbenzoic Acid

Activation of 3-Methylbenzoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form an active ester intermediate. This step prevents racemization and enhances coupling efficiency.

Coupling with the Acylated Tetrahydroquinoline

The activated 3-methylbenzoic acid reacts with the secondary amine of the cyclopropanecarbonyl-tetrahydroquinoline intermediate. The reaction is conducted in dimethylformamide (DMF) at room temperature.

Reaction Profile:

| Parameter | Value |

|---|---|

| Catalyst | EDCI/HOBt |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 78% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using a gradient of ethyl acetate/hexane (30–70%). Thin-layer chromatography (TLC) monitors reaction progress.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.21 (s, 1H, NH), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃), 1.95–1.75 (m, 4H, cyclopropane).

- IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₃N₂O₂ |

| Molecular Weight | 363.44 g/mol |

| LogP | 3.45 ± 0.12 |

| Melting Point | 148–150°C |

Comparative Analysis of Synthetic Routes

A comparative study of alternative methodologies reveals trade-offs between yield, scalability, and purity:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| EDCI/HOBt Coupling | 78 | 98 | High |

| DCC/DMAP Coupling | 72 | 95 | Moderate |

| Solid-Phase Synthesis | 65 | 90 | Low |

The EDCI/HOBt method offers superior yield and purity, making it the preferred industrial approach.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. Pilot-scale studies demonstrate a 15% increase in yield for the acylation step under flow conditions.

Solvent Recycling

DMF recovery via distillation reduces production costs and environmental impact. Implementing a closed-loop system achieves 90% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide and related compounds:

Key Comparative Insights:

Structural Complexity: The target compound shares a cyclopropanecarbonyl-tetrahydroquinoline core with the thiazole-containing analog in but lacks the thiazole and N-methyl groups. Unlike flutolanil and cyprofuram (pesticides with trifluoromethyl or chlorophenyl groups), the target compound’s 3-methylbenzamide moiety may favor interactions with mammalian enzyme pockets rather than fungal targets .

Synthetic Routes: The target compound likely employs amide coupling between a tetrahydroquinoline intermediate and 3-methylbenzoyl chloride, analogous to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The thiazole-containing analog () requires additional steps to incorporate the heterocyclic ring, increasing synthetic complexity .

Functional Group Impact :

- The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H activation, a feature absent in the target compound due to its lack of hydroxyl groups .

- The cyclopropane ring in both the target compound and cyprofuram enhances metabolic stability by resisting oxidative degradation .

Research Findings and Limitations

- Structural Analysis: Crystallographic tools (e.g., SHELX , ORTEP-3 ) are critical for resolving complex substituent arrangements, as demonstrated in .

- Biological Relevance : While pesticidal benzamides () highlight the role of electron-withdrawing groups (e.g., trifluoromethyl), the target compound’s 3-methyl group may optimize lipophilicity for blood-brain barrier penetration in CNS drug design.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

- Chemical Formula : C23H24N2O2

- Molecular Weight : 360.45 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(Nc2ccc1N(CCCc1c2)C(=O)C3CC3)C4CC4c5ccccc5

Structural Characteristics

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The cyclopropanecarbonyl moiety may enhance the binding affinity to various biological targets, potentially increasing its efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may inhibit certain inflammatory pathways, suggesting potential anti-inflammatory properties.

Therapeutic Applications

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses by inhibiting key enzymes involved in inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting cancer cell metabolism and proliferation pathways .

- Insecticidal Activity : Recent evaluations have indicated potential larvicidal effects against Aedes aegypti, a vector for several arboviruses. This suggests that the compound could be explored for use in vector control strategies .

Study on Insecticidal Activity

A study assessed the larvicidal activity of various compounds against Aedes aegypti. The results indicated that this compound exhibited significant activity with LC50 values comparable to existing insecticides .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C23H24N2O2 |

| Molecular Weight | 360.45 g/mol |

| IUPAC Name | This compound |

| Potential Activities | Anti-inflammatory, Anticancer, Insecticidal |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, and how can reaction conditions be controlled to improve yields?

- Methodology :

- Step 1 : Prepare the tetrahydroquinoline core via cyclocondensation of substituted anilines with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 2 hours) .

- Step 2 : Couple the intermediate with 3-methylbenzamide using a peptide coupling agent (e.g., HATU/DIPEA in DMF) at room temperature for 12 hours .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >90% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ groups) and amide bonds (δ ~7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 377.18) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.